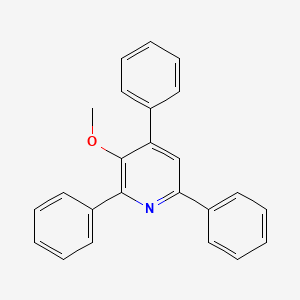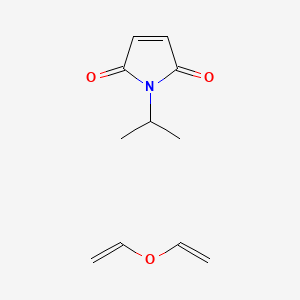
ethenoxyethene;1-propan-2-ylpyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenoxyethene;1-propan-2-ylpyrrole-2,5-dione is a compound that combines the structural features of ethenoxyethene and 1-propan-2-ylpyrrole-2,5-dione Ethenoxyethene is known for its applications in polymer chemistry, while 1-propan-2-ylpyrrole-2,5-dione is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethenoxyethene;1-propan-2-ylpyrrole-2,5-dione involves the combination of ethenoxyethene and 1-propan-2-ylpyrrole-2,5-dione through specific reaction conditions. Ethenoxyethene can be synthesized by the polymerization of ethylene oxide, while 1-propan-2-ylpyrrole-2,5-dione can be prepared through the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization and condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethenoxyethene;1-propan-2-ylpyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethenoxyethene;1-propan-2-ylpyrrole-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ethenoxyethene;1-propan-2-ylpyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethenoxyethene: Known for its applications in polymer chemistry.
1-propan-2-ylpyrrole-2,5-dione: A derivative of pyrrole with potential bioactive properties.
Uniqueness
Ethenoxyethene;1-propan-2-ylpyrrole-2,5-dione is unique due to its combined structural features, which may confer distinct chemical and biological properties compared to its individual components. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
29465-94-9 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethenoxyethene;1-propan-2-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C7H9NO2.C4H6O/c1-5(2)8-6(9)3-4-7(8)10;1-3-5-4-2/h3-5H,1-2H3;3-4H,1-2H2 |
InChI Key |
WHHPKNSLJBQSKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C=CC1=O.C=COC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


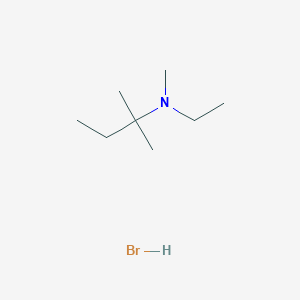
![Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]-](/img/structure/B14675693.png)
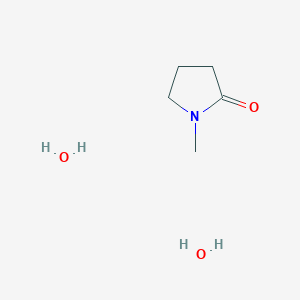
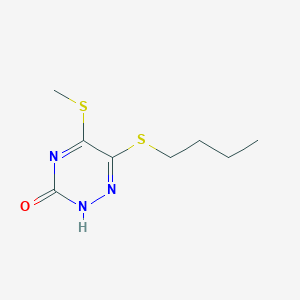
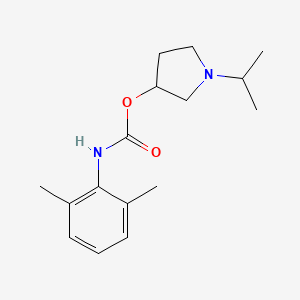
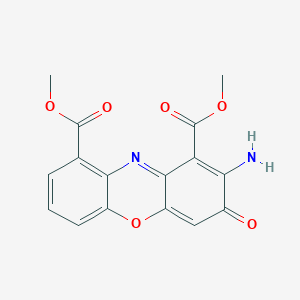

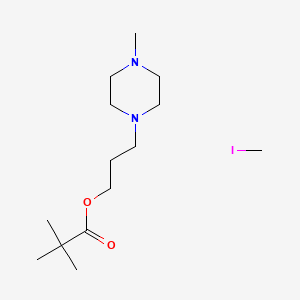

![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
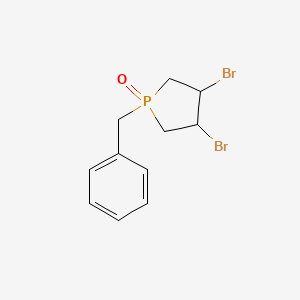
![2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B14675774.png)
